N,N-Bis(2-chloroethyl)aniline

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Aniline mustard can be synthesized through the reaction of aniline with ethylene oxide followed by chlorination. The general synthetic route involves the following steps:

Reaction of Aniline with Ethylene Oxide: Aniline reacts with ethylene oxide to form N,N-bis(2-hydroxyethyl)aniline.

Industrial Production Methods: Industrial production of aniline mustard follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Aniline mustard undergoes several types of chemical reactions, including:

Alkylation: Aniline mustard is an alkylating agent, meaning it can transfer alkyl groups to other molecules.

Oxidation: Aniline mustard can be oxidized to form various oxidation products, depending on the reaction conditions.

Common Reagents and Conditions:

Alkylation: Typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of DNA or other nucleophiles.

Hydrolysis: Occurs in the presence of water or aqueous buffers.

Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed:

Alkylation: DNA adducts and cross-linked DNA strands.

Hydrolysis: N,N-bis(2-hydroxyethyl)aniline.

Oxidation: Various oxidation products depending on the specific oxidizing agent used.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Agents

N,N-Bis(2-chloroethyl)aniline has been investigated for its potential as a DNA-damaging agent in cancer therapy. A study highlighted the synthesis of bifunctional compounds that link this compound to 17β-estradiol, aiming to target breast cancer cells expressing estrogen receptors. The results indicated that these compounds showed increased toxicity towards the cancer cells, suggesting a promising avenue for selective cancer treatment .

1.2 Alkylating Agents

The compound serves as a model for alkylating agents, similar to chlorambucil, which is used in chemotherapy. Research has demonstrated that derivatives of this compound can effectively damage DNA, making it a candidate for further development as an anticancer drug .

Agricultural Applications

2.1 Insecticides and Miticides

This compound derivatives have been found to possess insecticidal and miticidal properties. For instance, N,N-bis(2-chloroethyl)-2-nitro-p-toluidine has been reported to be effective against pests such as the Mexican bean beetle larvae. It functions as a repellent and can be applied in various formulations, including liquid solutions and solid fertilizers .

2.2 Herbicide Development

The compound is also an intermediate in the synthesis of herbicides. The ortho-dinitrated derivative of this compound has shown effectiveness as a selective herbicide, indicating its potential role in agricultural pest control strategies .

Table 1: Summary of Applications

| Application Area | Specific Use | Compound Derivative |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Estradiol-linked this compound |

| Agricultural Chemistry | Insecticide for pests | N,N-bis(2-chloroethyl)-2-nitro-p-toluidine |

| Herbicide | Ortho-dinitrated derivative |

Table 2: Efficacy Studies

Case Studies

Case Study 1: Insecticidal Efficacy

In a controlled experiment, a solution containing N,N-bis(2-chloroethyl)-2-nitro-p-toluidine was tested against Mexican bean beetle larvae on infested bean leaves. The compound effectively repelled feeding activity, demonstrating its potential as an agricultural pest management tool .

Case Study 2: Cancer Cell Targeting

Research involving estradiol-linked this compound showed that varying linker characteristics influenced the compound's ability to react with DNA and bind to estrogen receptors selectively. This study underscores the importance of molecular design in enhancing therapeutic efficacy against breast cancer cells .

Mechanism of Action

Aniline mustard exerts its effects primarily through alkylation of DNA. The compound forms covalent bonds with the DNA, leading to cross-linking of DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately resulting in cell death . The molecular targets of aniline mustard include the nitrogen atoms in the DNA bases, particularly guanine . The pathways involved in its mechanism of action include the induction of DNA damage response pathways and apoptosis .

Comparison with Similar Compounds

- Chlorambucil

- Melphalan

- Cyclophosphamide

- Ifosfamide

- Bendamustine

Aniline mustard’s unique structure and reactivity make it a valuable compound in both research and clinical settings.

Biological Activity

N,N-Bis(2-chloroethyl)aniline, commonly known as an aniline mustard, is a compound with notable biological activities, particularly in the fields of oncology and pest control. This article explores its biological properties, mechanisms of action, and relevant case studies.

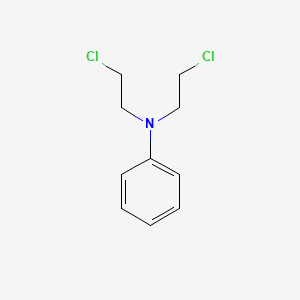

Chemical Structure and Properties

This compound is classified as an alkylating agent, characterized by its ability to form covalent bonds with nucleophilic sites in biomolecules. Its chemical structure includes two chloroethyl groups attached to an aniline moiety, which enhances its reactivity and biological efficacy.

The primary mechanism through which this compound exerts its biological effects is through alkylation of DNA . This process leads to the formation of DNA cross-links, ultimately resulting in cell cycle arrest and apoptosis, particularly in cancer cells. The compound's ability to interact with the estrogen receptor has also been noted, making it a candidate for targeted cancer therapies.

Biological Activities

-

Anticancer Activity :

- Research indicates that this compound derivatives can selectively kill breast cancer cells expressing estrogen receptors. A study demonstrated that a bifunctional compound linked to this aniline derivative showed increased toxicity towards these cells due to its ability to form covalent adducts with DNA and bind to estrogen receptors .

- In another case study, the compound was tested against various cancer cell lines, showing significant cytotoxicity attributed to its alkylating properties .

-

Pesticidal Properties :

- The compound has been evaluated for its effectiveness as a miticide and insecticide. For instance, a formulation containing N,N-bis(2-chloroethyl)-2-nitro-p-toluidine exhibited a 74% mortality rate in mites after five days of exposure . This highlights its potential use in agricultural applications as a pest control agent.

-

Mutagenic Effects :

- This compound has shown mutagenic properties in various assays. Its ability to induce mutations is linked to its alkylating nature, which can lead to DNA damage .

Case Study 1: Anticancer Efficacy

A series of studies investigated the synthesis of estradiol-linked genotoxicants utilizing this compound. These compounds demonstrated selective cytotoxicity towards breast cancer cells, emphasizing the importance of linker characteristics for effective targeting .

Case Study 2: Pesticidal Application

In agricultural trials, formulations containing N,N-bis(2-chloroethyl)-2-nitro-p-toluidine were applied to crops infested with pests. The results indicated substantial reductions in pest populations, suggesting that this compound could serve as an effective biopesticide .

Comparative Table of Biological Activities

| Activity Type | Description | Efficacy |

|---|---|---|

| Anticancer | Selectively induces apoptosis in cancer cells | High (specific cell lines) |

| Pesticidal | Effective against mites and other pests | Moderate to High |

| Mutagenicity | Induces mutations via DNA alkylation | Confirmed |

Q & A

Q. Basic: What are the standard synthetic routes for N,N-Bis(2-chloroethyl)aniline?

Methodological Answer:

The most common synthesis involves chlorination of N,N-Bis(2-hydroxyethyl)aniline using phosphorus oxychloride (POCl₃) as the chlorinating agent. This method replaces hydroxyl groups with chlorine atoms under controlled conditions (e.g., reflux in anhydrous solvent). Alternative approaches include direct alkylation of aniline with 2-chloroethyl groups using Friedel-Crafts-type reactions, though this is less common due to competing side reactions .

Q. Advanced: How can reaction conditions be optimized to minimize byproducts in this compound synthesis?

Methodological Answer:

Optimization involves:

- Temperature control : Maintaining reflux temperatures below 100°C to prevent decomposition of intermediates.

- Solvent selection : Using aprotic solvents (e.g., dichloromethane) to avoid hydrolysis of POCl₃.

- Stoichiometry : Ensuring excess POCl₃ (1.5–2 equivalents per hydroxyl group) to drive the reaction to completion.

- Workup : Neutralizing residual POCl₃ with aqueous sodium bicarbonate to prevent HCl gas formation during quenching .

Q. Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.7–7.3 ppm) and methylene groups adjacent to chlorine (δ 3.4–3.8 ppm).

- Mass spectrometry (MS) : Molecular ion peaks at m/z 218.1 (C₁₀H₁₃Cl₂N⁺) confirm molecular weight.

- FT-IR : C-Cl stretching vibrations at ~650 cm⁻¹ and aromatic C-H stretches at ~3000 cm⁻¹ .

Q. Advanced: How can structural ambiguities in this compound derivatives be resolved?

Methodological Answer:

- X-ray crystallography : Determines exact bond angles (e.g., trigonal planar geometry around nitrogen) and intermolecular interactions (e.g., C-H⋯Br contacts in brominated analogs).

- 2D NMR (COSY, HSQC) : Assigns coupling between methylene protons and adjacent groups, distinguishing regioisomers.

- Computational modeling : Validates steric and electronic effects of substituents using DFT calculations .

Q. Basic: What pharmacological mechanisms are associated with this compound?

Methodological Answer:

As a nitrogen mustard alkylating agent, it crosslinks DNA via β-chloroethyl groups, forming covalent bonds with guanine N7 positions. This disrupts DNA replication and transcription, leading to apoptosis in rapidly dividing cells (e.g., cancer cells) .

Q. Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives with reduced toxicity?

Methodological Answer:

- Substituent modification : Introducing electron-withdrawing groups (e.g., -NO₂) on the aromatic ring enhances electrophilicity, improving DNA alkylation efficiency.

- Prodrug strategies : Masking β-chloroethyl groups with enzymatically cleavable moieties (e.g., esters) reduces off-target toxicity.

- Pharmacokinetic profiling : Assessing metabolic stability in liver microsomes identifies derivatives with prolonged half-lives .

Q. Basic: What analytical methods are used to quantify this compound in biological matrices?

Methodological Answer:

- GC-MS : Derivatization with silylating agents (e.g., BSTFA) improves volatility.

- HPLC-UV/FLD : Reverse-phase C18 columns with methanol/water mobile phases (λ = 254 nm) enable detection at low ppm levels.

- Validation parameters : Include linearity (R² > 0.99), LOD/LOQ (<1 ppm), and recovery rates (85–115%) .

Q. Advanced: How can matrix effects in this compound quantification be mitigated?

Methodological Answer:

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges removes interfering lipids/proteins.

- Internal standards : Deuterated analogs (e.g., This compound-d₅) correct for ion suppression in MS.

- Post-column infusion : Identifies ion suppression zones in LC-MS workflows .

Q. Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of toxic vapors.

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Q. Advanced: What decomposition pathways occur under prolonged storage, and how are they monitored?

Methodological Answer:

- Hydrolysis : β-chloroethyl groups react with moisture, releasing HCl gas. Monitor via pH strips or headspace GC.

- Oxidation : Aromatic rings form quinone derivatives. Track using HPLC-UV and FT-IR (appearance of C=O stretches at ~1700 cm⁻¹).

- Stability studies : Conduct accelerated aging tests (40°C/75% RH) to predict shelf life .

Q. Basic: What in vitro models are used to assess the cytotoxicity of this compound?

Methodological Answer:

- Cell viability assays : MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7).

- Clonogenic assays : Measure long-term reproductive cell death after exposure.

- IC₅₀ determination : Dose-response curves quantify potency .

Q. Advanced: How can resistance mechanisms to this compound be studied?

Methodological Answer:

- DNA repair assays : Evaluate repair kinetics using comet assays or γ-H2AX foci quantification.

- Gene expression profiling : RNA-seq identifies upregulated DNA repair genes (e.g., MGMT, ERCC1).

- CRISPR knockouts : Validate resistance drivers by targeting putative genes (e.g., ATM, ATR) .

Q. Basic: What environmental risks are associated with this compound?

Methodological Answer:

- Persistence : Hydrophobic nature (logP ~2.5) leads to bioaccumulation in aquatic organisms.

- Toxicity : LC₅₀ values in Daphnia magna are <1 mg/L.

- Regulatory status : Classified as hazardous waste (EPA U172) requiring incineration .

Q. Advanced: How can biodegradation pathways of this compound be investigated?

Methodological Answer:

- Microbial enrichment cultures : Isolate soil bacteria capable of cleaving C-Cl bonds.

- Metabolite profiling : LC-HRMS identifies intermediates (e.g., hydroxylated or dechlorinated products).

- Enzymatic assays : Purify dehalogenases and measure activity via chloride ion electrodes .

Q. Basic: How is the crystal structure of this compound determined?

Methodological Answer:

- Single-crystal X-ray diffraction : Crystals grown from benzene show trigonal planar geometry around nitrogen and intermolecular C-H⋯Cl interactions.

- Data refinement : SHELX software resolves hydrogen positions using riding models .

Q. Advanced: What supramolecular interactions influence the solid-state properties of this compound derivatives?

Methodological Answer:

- Halogen bonding : Bromine analogs exhibit Br⋯π interactions, enhancing thermal stability.

- Hydrogen bonding : Hydroxyethyl derivatives form O-H⋯N networks, affecting solubility.

- DFT calculations : Predict packing motifs and lattice energies .

Q. Basic: How can conflicting solubility data for this compound be resolved?

Methodological Answer:

- Standardized protocols : Use USP <921> guidelines for shake-flask methods in buffered solutions.

- Temperature control : Ensure equilibration at 25°C ± 0.5°C.

- Validation : Compare results with published data from peer-reviewed journals .

Q. Advanced: What computational tools predict the solubility of this compound in novel solvents?

Methodological Answer:

- COSMO-RS : Models solvent-solute interactions via sigma profiles.

- Hansen solubility parameters : Match HSP values (δD, δP, δH) to identify compatible solvents.

- Machine learning : Train models on existing solubility datasets using molecular descriptors .

Properties

IUPAC Name |

N,N-bis(2-chloroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSJKFFLIXTTAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203820 | |

| Record name | Aniline mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-27-5 | |

| Record name | Aniline mustard | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(2-chloroethyl)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-BIS(2-CHLOROETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUJ6745Z9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.